

# Comprehensive Analytical Characterization of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

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## Compound of Interest

Compound Name: 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Cat. No.: B1597957

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## Abstract

This guide provides a comprehensive suite of analytical methodologies for the robust characterization of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**. As a critical building block in medicinal chemistry, particularly in the synthesis of N-aryl heteroarylcarboxamides and arylcarboxamides as WDR5 protein-protein binding inhibitors, its purity, identity, and stability are paramount.<sup>[1]</sup> This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, offering researchers, scientists, and drug development professionals a validated framework for quality control and characterization. The causality behind experimental choices is explained to provide a deeper understanding and facilitate method adaptation.

## Introduction and Physicochemical Profile

**6-Hydroxy-4-(trifluoromethyl)nicotinic acid** (CAS: 849020-87-7) is a substituted pyridine carboxylic acid derivative.<sup>[2][3]</sup> The presence of the electron-withdrawing trifluoromethyl group and the ionizable hydroxyl and carboxylic acid moieties dictates its chemical properties and the analytical strategies required for its characterization. A thorough understanding of its fundamental properties is the first step in developing reliable analytical methods.

Table 1: Physicochemical Properties of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**

| Property          | Value                                                        | Source(s) |
|-------------------|--------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>3</sub> | [1][4]    |
| Molecular Weight  | 207.11 g/mol                                                 | [1][4]    |
| Appearance        | White to off-white solid                                     | [5]       |
| Melting Point     | 302-305°C (with decomposition)                               | [1]       |
| CAS Number        | 849020-87-7                                                  | [2][3]    |

## Chromatographic Methods for Purity and Assay

Chromatographic techniques are essential for determining the purity of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid** and for quantifying it in various matrices.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

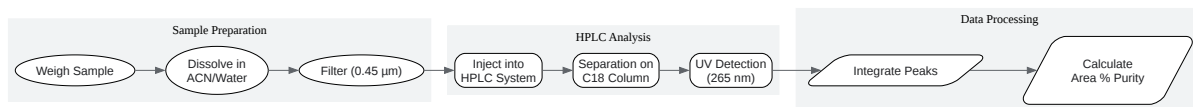
Expertise & Experience: Reversed-phase HPLC is the gold standard for purity analysis of small organic molecules. The choice of a C18 stationary phase provides a nonpolar environment for retaining the analyte. The mobile phase is acidified to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined chromatographic peak and preventing tailing. UV detection is suitable due to the aromatic nature of the pyridine ring.

#### Protocol 1: HPLC Purity Determination

- Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).
- Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:

- Start at 5% B.
- Linear gradient to 95% B over 15 minutes.
- Hold at 95% B for 3 minutes.
- Return to 5% B over 1 minute and equilibrate for 5 minutes.
- Rationale: A gradient elution is chosen to ensure that impurities with a wide range of polarities are eluted and detected.
- Flow Rate: 1.0 mL/min.[7]
- Column Temperature: 30°C.
- Detection Wavelength: 265 nm (A preliminary UV scan is recommended to determine the absorbance maximum).
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

Trustworthiness: This method's validity is established by running a system suitability test (SST) before sample analysis. Key SST parameters include tailing factor (should be < 2.0), theoretical plates (> 2000), and reproducibility of replicate injections (%RSD < 2.0%). The purity is typically reported as area percent. High-purity samples are expected to show a purity level of at least 98.0%.[5]



6-Hydroxy-4-(trifluoromethyl)nicotinic acid



Characteristic IR Absorption Regions (cm<sup>-1</sup>)

O-H  
(3300-2500)

Aromatic C-H  
(~3000)

C=O  
(~1700)

C=C / C=N  
(1600-1450)

C-F  
(1350-1150)

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